phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate
Beschreibung
Phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agriculture, and chemical research.
Eigenschaften
IUPAC Name |
phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6S/c1-13(10(15)19-8-6-4-3-5-7-8)9-12-21(17,18)14(2)11(16)20-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVNDMBQXBEUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)OC(=NS1(=O)=O)N(C)C(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate typically involves the reaction of phenyl isocyanate with N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate can be compared with other carbamates and oxathiadiazine derivatives. Similar compounds include:
Phenyl N-methylcarbamate: A simpler carbamate with different reactivity and applications.
N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)amine: A precursor in the synthesis of the target compound.
Other oxathiadiazine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and uses.
Phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
